![molecular formula C17H22Cl2N4O B2413273 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride CAS No. 1442111-27-4](/img/structure/B2413273.png)
4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride
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Overview
Description
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
Compounds structurally related to 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride have demonstrated significant anti-angiogenic and DNA cleavage activities. These activities suggest their potential as anticancer agents due to their ability to inhibit the formation of blood vessels (angiogenesis) and interact with DNA (Kambappa et al., 2017).
Soluble Epoxide Hydrolase Inhibition
Another study identified derivatives of this compound as inhibitors of soluble epoxide hydrolase, a key enzyme involved in various biological processes. The research highlighted the importance of the triazine heterocycle for potency and selectivity, contributing to the development of potential therapeutic agents (Thalji et al., 2013).
Glycine Transporter 1 Inhibition
Compounds closely related to 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1), with potential implications for treating central nervous system disorders. These compounds have shown promising pharmacokinetic profiles and the ability to modulate glycine levels in the cerebrospinal fluid (Yamamoto et al., 2016).
Neuroinflammation Imaging
A derivative of this compound, specifically labeled for PET imaging, has shown promise in the noninvasive imaging of neuroinflammation. It targets the CSF1R receptor, a marker for microglia, which plays a crucial role in various neuropsychiatric disorders (Horti et al., 2019).
Capillary Electrophoresis
A study on capillary electrophoresis for quality control demonstrated the effective separation of imatinib mesylate and related substances, including derivatives of 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride (Ye et al., 2012).
Anticancer and Anti-Inflammatory Agents
Novel derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown potential as therapeutic agents against cancer and inflammatory conditions (Rahmouni et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O.2ClH/c1-12-14(17(22)21-13-7-3-2-4-8-13)11-19-16(20-12)15-9-5-6-10-18-15;;/h2-4,7-8,11,15,18H,5-6,9-10H2,1H3,(H,21,22);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBHWIQVONEOEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)C3CCCCN3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride |
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